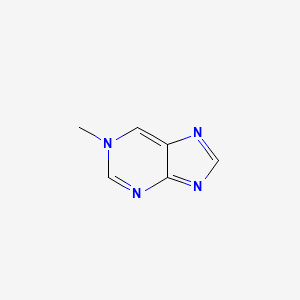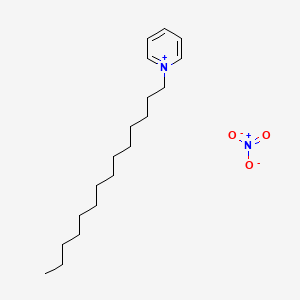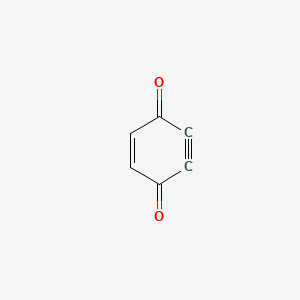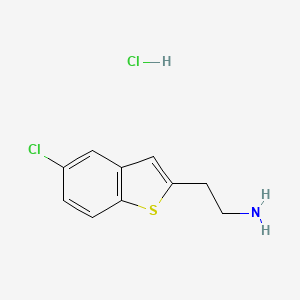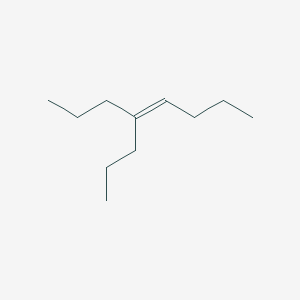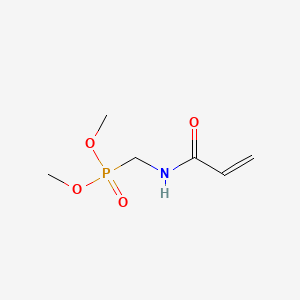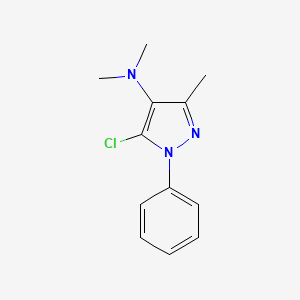![molecular formula C24H17Cl2NO B14704430 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-74-3](/img/structure/B14704430.png)
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the class of oxazines. Oxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . This particular compound features a naphtho[1,2-e][1,3]oxazine core, which is fused with a phenyl and a dichlorophenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be achieved through several methods:
Conventional Method: This involves the reaction of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde under reflux conditions.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Mechanochemical Synthesis: This involves the use of mechanical force to drive the reaction, often in a ball mill.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions:
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antibacterial, and anticancer agent.
Materials Science: Oxazine derivatives are used in the development of polymers and resins with high thermal stability and mechanical strength.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with cellular targets:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways. It causes a loss in mitochondrial membrane potential and activates caspase-9 and -3, leading to the cleavage of PARP-1.
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes.
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be compared with other oxazine derivatives:
4H-Benzo[d][1,3]oxazines: These compounds have been studied for their anticancer activity and have shown varying degrees of cell proliferation inhibition.
1,3-Benzoxazines: These derivatives are known for their anti-inflammatory and antibacterial properties.
Thieno[3,2-d][1,3]oxazines: These compounds exhibit a broad spectrum of biological activities, including antimicrobial and antitumor effects.
Properties
CAS No. |
24609-74-3 |
|---|---|
Molecular Formula |
C24H17Cl2NO |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-phenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H17Cl2NO/c25-19-12-10-17(14-20(19)26)24-27-23(16-7-2-1-3-8-16)22-18-9-5-4-6-15(18)11-13-21(22)28-24/h1-14,23-24,27H |
InChI Key |
PKYMTSJXAMCLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


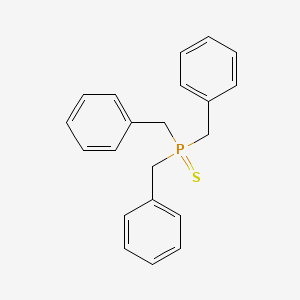
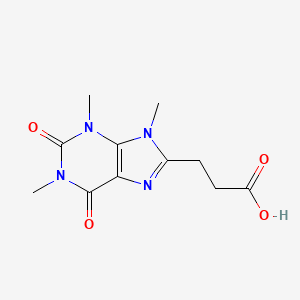
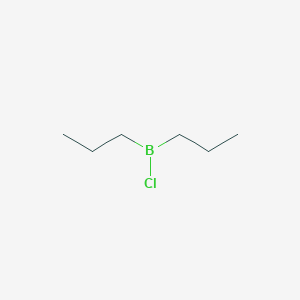
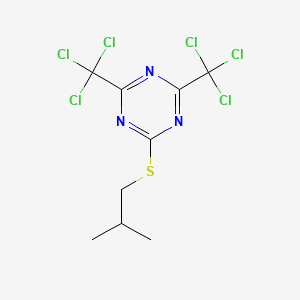
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

